molecular formula C12H14O5 B103339 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid CAS No. 17103-70-7

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid

Cat. No. B103339
CAS RN: 17103-70-7
M. Wt: 238.24 g/mol
InChI Key: PGYAYINNKXZNTH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structures have been studied, which can provide insights into the properties and reactivity of the compound . For instance, compounds with the 4-oxobutyric acid moiety have been identified as intermediates in biosynthetic pathways and have been synthesized for various studies, including the investigation of their biological activities and molecular structures .

Synthesis Analysis

The synthesis of compounds related to 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid involves various chemical reactions. For example, the synthesis of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and its subsequent reactions with antipyrin to yield butanoic acid derivatives have been described . Additionally, the synthesis of optically active oxazole derivatives from isocyanide synthons demonstrates the potential for creating complex molecules with the 4-oxobutyric acid structure .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction studies. These studies confirm the structures of synthesized compounds and provide detailed information on their geometrical parameters . Conformational analysis of related compounds has also been performed, revealing the preferred orientations of functional groups within the molecules .

Chemical Reactions Analysis

The chemical reactivity of compounds with the 4-oxobutyric acid moiety has been explored through various reactions. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazines to give pyridazinone derivatives and the unexpected formation of chloropyridazine derivatives have been reported . These studies highlight the diverse reactivity of the 4-oxobutyric acid core when subjected to different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid have been characterized through spectroscopic and computational methods. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) have been analyzed to understand the stability and electronic properties of these molecules . Additionally, the biological activities, including DNA interaction, cytotoxicity, antitumor, and antioxidant activities, have been evaluated, suggesting potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis of Linkers and Resins for Solid-Phase Synthesis

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid is instrumental in preparing the BAL family of acid-labile linkers and resins, which are pivotal for the solid-phase synthesis of peptides and non-peptides. These linkers and resins facilitate the synthesis of complex molecules by providing a stable yet removable attachment to the solid support, crucial for high-throughput synthesis and the development of therapeutic agents (Jin et al., 2001).

Development of Novel Bioactive Compounds

Research has shown the utility of derivatives of 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid in synthesizing novel compounds with potential biological activities. For example, derivatives have been evaluated for their fungicidal and insecticidal activities, indicating the compound’s role in developing new agricultural chemicals (Changling Liu et al., 2004).

Antitubulin Agents

Analogs of 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid have been synthesized and evaluated for their ability to interact with tubulin, the protein building block of microtubules. These studies are crucial for developing new anticancer agents, as the disruption of microtubule dynamics is a validated strategy for cancer therapy (Chenxiao Da et al., 2013).

Synthesis of Natural Products and Analogs

The compound serves as a key precursor in the synthesis of highly biologically active natural and non-natural occurring isocoumarins and 3,4-dihydroisocoumarins. This highlights its role in the synthesis of complex natural products, which are often of interest for their medicinal properties (G. Qadeer et al., 2007).

Safety And Hazards

The safety and hazards of “4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid” are not known. However, a related compound, “(3,4-Dimethoxyphenyl)acetic acid”, is considered hazardous


properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-9-5-8(6-10(7-9)17-2)11(13)3-4-12(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYAYINNKXZNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567079
Record name 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid

CAS RN

17103-70-7
Record name 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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